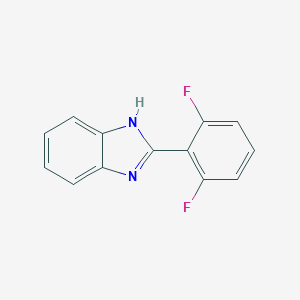

2-(2,6-difluorophenyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,6-difluorophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2/c14-8-4-3-5-9(15)12(8)13-16-10-6-1-2-7-11(10)17-13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCRJKJLZKRVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364714 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164593-05-9 | |

| Record name | 2-(2,6-difluorophenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to 2-(2,6-Difluorophenyl)-1H-benzimidazole and its Analogues

The synthesis of the this compound core structure and its analogues primarily relies on established methods for 2-arylbenzimidazole formation. These methods can be broadly categorized into direct condensation reactions and more complex multi-step strategies for introducing additional functionality.

The most direct and widely employed method for synthesizing 2-arylbenzimidazoles is the condensation of an o-phenylenediamine derivative with a suitable carbonyl compound. enpress-publisher.com In the case of this compound, this typically involves the reaction of o-phenylenediamine with 2,6-difluorobenzaldehyde or a related derivative like a carboxylic acid or nitrile. nih.govdiva-portal.org

This reaction is often facilitated by a catalyst under acidic conditions and can be performed using various energy sources, including conventional heating and microwave irradiation. nih.govscirp.org The general mechanism involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent aromatization via oxidation to yield the stable benzimidazole (B57391) ring. A variety of oxidants and catalytic systems have been developed to promote this transformation efficiently. scirp.org

Several procedures have been reported for the synthesis of 2-substituted benzimidazoles, including:

Condensation with carboxylic acids, acid chlorides, nitriles, or orthoesters under strongly acidic conditions, sometimes at high temperatures. scirp.org

Oxidative cyclodehydrogenation with aldehydes in the presence of various oxidants. scirp.org

One-pot condensation of o-phenylenediamines with aryl aldehydes in water, which is noted for its short reaction time and high yields. tandfonline.comelsevierpure.com

The choice of reactants allows for the introduction of substituents on the benzene (B151609) ring of the benzimidazole core by starting with a substituted o-phenylenediamine. For example, using 4-methyl-benzene-1,2-diamine would result in a methyl group at the 6-position of the final benzimidazole product. diva-portal.org

For more complex or highly functionalized analogues, multi-step synthetic strategies are employed. These routes allow for the careful introduction of specific functional groups that might not be compatible with the conditions of a one-pot condensation reaction. beilstein-journals.org

A common multi-step approach involves the initial synthesis of the core 2-arylbenzimidazole structure, followed by subsequent functionalization reactions. nih.gov For instance, a plain this compound can be synthesized first, and then substituents can be added to the N1-position or the benzimidazole ring in subsequent steps. Continuous-flow synthesis methods are also being developed for the multi-step production of highly functionalized heterocyclic compounds, offering advantages in terms of safety, scalability, and purification. beilstein-journals.orgresearchgate.net These advanced methods can involve several reactor steps without the need to isolate intermediates, streamlining the production of complex molecules. beilstein-journals.org

Optimization of Reaction Conditions for Research-Scale Synthesis

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of 2-arylbenzimidazoles. Researchers have systematically investigated various parameters, including the choice of catalyst, solvent, temperature, and reaction time.

For the condensation of o-phenylenediamine and an aldehyde, a model reaction for this class of compounds, various conditions have been explored. nih.govijrar.org Catalysts such as ammonium chloride, L-proline, erbium triflate (Er(OTf)₃), and zinc oxide (ZnO) nanoparticles have been shown to be effective. nih.govijrar.orgresearchgate.netbeilstein-journals.org The solvent also plays a critical role, with studies comparing solvents like chloroform, methanol, acetonitrile, and water, as well as solvent-free conditions. scirp.orgnih.gov

The following table summarizes the optimization of a model reaction for 2-phenylbenzimidazole synthesis, demonstrating the impact of different catalysts and solvents.

| Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| NH₄Cl | CHCl₃ | Room Temp | 4 hr | 92 | nih.gov |

| L-proline | Water (pH 4.2) | Reflux | - | Good to Excellent | ijrar.org |

| Er(OTf)₃ (10 mol%) | Water | 80°C | 15 min | Mixture (1a/1b) | beilstein-journals.org |

| ZnO NPs (5 mg) | - | Room Temp | 4-15 min | 92-99 | researchgate.net |

| None | Water | 75°C | 20 min | Excellent | scirp.org |

| Na₂S₂O₅ | Ethanol | Microwave | 10-15 min | High | nih.gov |

Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes and increase yields compared to conventional heating methods. nih.govdiva-portal.org

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of this compound, researchers employ various derivatization strategies. These modifications typically target the N1-position of the imidazole (B134444) ring or the C2-aryl moiety.

The N1-position of the benzimidazole ring is a common site for functionalization, with N-alkylation being a primary strategy for diversification. nih.gov This reaction is typically achieved by treating the parent benzimidazole with an alkyl halide in the presence of a base. diva-portal.org The nature of the substituent at the N1 position can significantly influence the molecule's properties. nih.gov

This two-step process, involving initial benzimidazole formation followed by N-alkylation, allows for the synthesis of a wide array of N,2,6-trisubstituted 1H-benzimidazole derivatives. nih.gov Both conventional heating and microwave irradiation can be used for the N-alkylation step, with microwave assistance often leading to higher yields and shorter reaction times. diva-portal.org The choice of base and solvent system is critical for achieving regioselective alkylation, particularly for asymmetric benzimidazoles. beilstein-journals.org

| Starting Benzimidazole | Alkylating Agent | Key Outcome | Reference |

|---|---|---|---|

| 2-Arylbenzimidazole | Substituted Halides | Synthesis of N,2,6-trisubstituted derivatives | nih.gov |

| 2-Chloro-5-nitro-1H-benzimidazole | 3-chloropropan-1-ol | Synthesis of potential antiviral agents | nih.gov |

| Poly(benzimidazole) | C18 Alkyl Chains | Modification of polymer properties | researchgate.net |

Modifications to the 2-(2,6-difluorophenyl) group itself are another key strategy for structural diversification. This can be achieved by utilizing differently substituted benzaldehyde derivatives in the initial condensation reaction. For example, introducing additional electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties and biological activity of the final compound. nih.gov

Research has shown that the nature of the substituent at the C2-position is highly relevant for biological activity. nih.gov For instance, in a series of benzimidazole derivatives, replacing an alkyl group at C2 with a phenyl group led to the most active compound. nih.gov Further modifications, such as adding chloro or methoxy groups to this phenyl ring, also had significant effects. nih.gov

Direct C-H functionalization of the benzimidazole ring at the C2 position has also been explored as a method for diversification. nih.gov Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol and enol derivatives provide a route to a range of C2-arylated and alkenylated azoles. rsc.org While this modifies the benzimidazole core directly rather than the pendant aryl group, it represents an important strategy for C2-position modification.

Substitutions on the Benzimidazole Ring System (C4, C5, C6, C7)

The functionalization of the benzene component of the this compound core is a key strategy for modulating its chemical and biological properties. Substitutions at the C4, C5, C6, and C7 positions can be achieved either through direct electrophilic substitution on the pre-formed benzimidazole ring or by utilizing appropriately substituted precursors during the initial ring formation.

One of the documented direct substitutions on the this compound scaffold is nitration. Research has shown that the mononitration of 2-(2,6-difluorophenyl)benzimidazole using nitric acid at ambient temperature results in the selective formation of a single product, 2-(2,6-difluorophenyl)-5-nitro-1H-benzimidazole. nih.gov This reaction demonstrates the feasibility of introducing electron-withdrawing groups onto the benzimidazole ring system.

| Reactant | Reagent | Conditions | Product | Position of Substitution |

|---|---|---|---|---|

| This compound | Nitric Acid | Room Temperature | 2-(2,6-difluorophenyl)-5-nitro-1H-benzimidazole | C5 |

Beyond direct substitution, the synthesis of derivatives with substituents at the C4, C5, C6, and C7 positions is often accomplished by starting with substituted 2-nitroanilines. nih.gov For instance, the synthesis of 4-substituted benzimidazoles can be achieved through the reductive cyclization of 2-substituted 6-nitroanilides. nih.gov Similarly, derivatives substituted at the C5, C6, and C7 positions are accessible by employing the corresponding substituted nitroanilide precursors, which are then cyclized to form the desired benzimidazole ring. nih.gov

Studies investigating the structure-activity relationship of these compounds have revealed that the position of the substituent on the benzimidazole ring has a profound impact. It has been observed that substituents at the C4 position can significantly enhance biological potency. nih.govacs.org In contrast, substituents at the C5 or C6 positions were found to be either detrimental or to have a neutral effect on activity. nih.govacs.org Furthermore, a methyl group at the C7 position resulted in an inactive analogue in the context of specific biological assays. nih.govacs.org

Advanced Structural Characterization and Spectroscopic Analysis for Research

X-ray Crystallography Studies of 2-(2,6-Difluorophenyl)-1H-benzimidazole and its Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state.

This analysis would have determined the precise spatial arrangement of the atoms in this compound. A key parameter would be the dihedral angle between the planar benzimidazole (B57391) ring system and the 2,6-difluorophenyl ring. Due to significant steric hindrance from the two fluorine atoms at the ortho positions of the phenyl ring, a large dihedral angle would be expected, forcing the two ring systems to be substantially twisted out of planarity. For comparison, the related compound 2-(3,4-difluorophenyl)-1H-benzimidazole, which lacks this ortho-substitution, exhibits a much smaller dihedral angle of 30.0°.

Spectroscopic Elucidation for Structural Confirmation and Detailed Analysis

Spectroscopic methods are crucial for confirming the identity and purity of a compound and for providing detailed information about its electronic and vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution.

¹H NMR: A hypothetical ¹H NMR spectrum would show characteristic signals for the protons on the benzimidazole core and the difluorophenyl ring. The protons on the benzene (B151609) part of the benzimidazole would typically appear as a complex multiplet. The protons on the difluorophenyl ring would also form a multiplet, with their chemical shifts and coupling constants influenced by the adjacent fluorine atoms. The N-H proton of the imidazole (B134444) ring would appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule. The carbon atoms bonded directly to fluorine would show characteristic splitting (C-F coupling), which is a key diagnostic feature. The chemical shifts of all carbons would confirm the presence of the benzimidazole and difluorophenyl moieties.

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands, including:

A sharp peak for the N-H stretch of the imidazole ring, typically in the region of 3400-3300 cm⁻¹.

C=N stretching vibrations for the imidazole ring around 1630-1610 cm⁻¹.

C-F stretching vibrations, which are typically strong and found in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C stretching vibrations.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thus confirming the molecular weight and offering clues about the structure. For this compound (molecular formula C₁₃H₈F₂N₂), the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the benzimidazole ring system.

Without access to peer-reviewed experimental data for this compound, any further elaboration would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation

Positional Effects of Substituents on Biological Activity Profiles

The benzimidazole (B57391) ring system offers several positions for substitution, namely the N1 position of the imidazole (B134444) ring, the C2-aryl moiety, and the C4, C5, C6, and C7 positions of the fused benzene (B151609) ring. The nature and location of these substituents have profound effects on the molecule's biological profile.

The N1 position of the benzimidazole ring is a critical site for modification, and substitutions at this position can significantly modulate biological potency. Studies on various benzimidazole derivatives have consistently shown that the introduction of substituents at N1 can enhance activity. nih.govnih.govresearchgate.net For instance, the presence of an N-benzyl group has been found to increase the anticancer activity of some benzimidazole scaffolds. nih.gov

In the context of developing inhibitors for Human Immunodeficiency Virus type-1 (HIV-1) reverse transcriptase (RT), a key enzyme for viral replication, the N1 position has been a major focus of optimization. Research led to the development of potent inhibitors by introducing a 2,6-difluorobenzyl group at the N1 position of a 2-(2,6-difluorophenyl)benzimidazole core. nih.gov This substitution, resulting in compounds like 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole , proved to be highly effective, indicating that a substituted benzyl moiety at this position is favorable for potent anti-HIV activity. nih.govresearchgate.net The introduction of straight-chain alkyl groups at the N1 position has also been shown to improve the antiproliferative activity of 2-phenyl-1H-benzimidazole derivatives against cancer cell lines. nih.gov

The substituent at the C2 position of the benzimidazole ring is a primary determinant of the compound's biological activity, with an aryl group being a common and effective choice. indexcopernicus.comcbijournal.com The specific substitution pattern on this C2-aryl ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity to target enzymes or receptors.

The presence of fluorine atoms on the C2-phenyl ring is particularly noteworthy. Fluorine's high electronegativity and relatively small size allow it to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which can lead to enhanced biological activity. researchgate.net Studies on fluoro-substituted 2-phenylbenzimidazoles have demonstrated significant antiproliferative activity against various cancer cell lines. acgpubs.orgacgpubs.orgresearchgate.net For some antimicrobial applications, a meta-fluoro substitution on the phenyl ring was found to be a crucial factor for activity. acgpubs.org

The 2,6-difluoro substitution pattern on the C2-phenyl ring is of particular importance. This specific arrangement is a key feature in a class of potent non-nucleoside HIV-1 RT inhibitors. nih.gov The ortho-disubstitution with fluorine atoms forces the phenyl ring into a non-planar (twisted) conformation relative to the benzimidazole core, which has been shown to be critical for high-affinity binding to the enzyme's allosteric pocket. This highlights that the specific fluorine substitution pattern is not only for electronic modulation but also for enforcing a bioactive conformation.

Modifications to the fused benzene portion of the benzimidazole scaffold (positions C4, C5, C6, and C7) also play a critical role in determining biological potency. SAR studies on a series of 1,2-bis(2,6-difluorophenyl)-substituted benzimidazoles revealed dramatic positional effects on anti-HIV-1 RT activity. nih.gov

Substituents at the C4 position were found to significantly enhance potency. For example, the introduction of a small methyl group at C4 led to a potent derivative. nih.gov In contrast, the C4 desmethyl analogue, while still active, showed a 3- to 4-fold lower inhibitory activity against both wild-type and mutant variants of HIV-1 RT. nih.gov

Conversely, substitutions at the C5 position were generally detrimental to activity. The introduction of various groups at this position consistently led to a decrease in potency compared to the unsubstituted parent compound. nih.gov

The C6 position appeared more tolerant to substitution, with modifications at this site being generally neutral or only slightly detrimental to the inhibitory activity. nih.gov However, in other studies on different benzimidazole scaffolds, substitutions at the C5 and C6 positions with groups like halogens or methyl groups have been shown to be important for antimicrobial or anticancer activities. nih.govacgpubs.org

Finally, substitution at the C7 position with a methyl group resulted in a loss of inhibitory activity against HIV-1 RT, indicating that this position is sterically sensitive and crucial for maintaining the compound's effectiveness. nih.gov

These findings underscore the precise structural requirements for potent activity, where even minor positional changes of a substituent on the benzimidazole ring can lead to significant differences in biological effect.

Interactive Data Table: Effect of Benzene Ring Substitution on HIV-1 RT Inhibition

The following table summarizes the structure-activity relationship data for substitutions on the benzene ring of the 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazole scaffold against wild-type HIV-1 Reverse Transcriptase. nih.gov

| Compound | Substituent Position | Substituent (R) | IC₅₀ (µM) | Effect on Potency |

| Parent | C4 | -CH₃ | 0.20 | - |

| Analogue 1 | C4 | -H | 0.64 | 3.2x Decrease |

| Analogue 2 | C5 | -CH₃ | 2.5 | 12.5x Decrease (Detrimental) |

| Analogue 3 | C5 | -F | 1.1 | 5.5x Decrease (Detrimental) |

| Analogue 4 | C6 | -CH₃ | 0.28 | Neutral / Slight Decrease |

| Analogue 5 | C6 | -F | 0.27 | Neutral / Slight Decrease |

| Analogue 6 | C7 | -CH₃ | >10 | Loss of Activity |

Conformational Flexibility and Adaptation to Biological Targets

The three-dimensional shape of a molecule and its ability to adopt specific conformations are critical for its interaction with biological targets. For 2-arylbenzimidazoles, the rotational freedom around the single bond connecting the C2-carbon to the aryl ring allows for conformational flexibility. However, this flexibility is significantly influenced by the substitution pattern.

The presence of the 2,6-difluoro substituents on the C2-phenyl ring imposes significant steric hindrance, forcing the phenyl ring to adopt a twisted, non-planar orientation relative to the benzimidazole core. This enforced non-planar conformation is a key element for the biological activity of these compounds as HIV-1 RT inhibitors. nih.gov Studies on other 2-arylbenzimidazoles have also found that compounds that can more easily adopt a non-planar conformation tend to exhibit higher bioactivity.

The crystal structure of 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole complexed with the HIV-1 RT enzyme has provided direct insight into its binding mode. nih.gov The analysis revealed how the molecule adapts its conformation to fit snugly within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. The twisted arrangement of the two difluorophenyl rings allows the molecule to occupy the "butterfly-like" shape characteristic of many NNRTIs, enabling specific hydrophobic and van der Waals interactions with key amino acid residues in the pocket, thereby inhibiting the enzyme's function. This structural adaptation is a prime example of how the compound's inherent conformational properties, dictated by its substitution pattern, are crucial for its mechanism of action.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfda.gov These models are invaluable in drug design for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

For benzimidazole derivatives, numerous QSAR models have been developed to predict a range of biological activities, including anti-HIV, anticancer, and enzyme inhibition. researchgate.netnih.gov A QSAR model for a series of 2-(2,6-difluorophenyl)-1H-benzimidazole derivatives would typically be built using the experimental biological data (e.g., IC₅₀ values) from SAR studies. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's structure and properties, including:

Electronic Descriptors: Such as Hammett constants (σ) or calculated atomic charges, to describe the effect of substituents on the electron distribution in the molecule.

Steric Descriptors: Like Taft steric parameters (Es) or molar refractivity (MR), which quantify the size and shape of the substituents.

Hydrophobic Descriptors: Such as the partition coefficient (logP) or hydrophobic constants (π), which describe the lipophilicity of the substituents.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity (e.g., pIC₅₀, the negative logarithm of the IC₅₀ value). For the anti-HIV-1 RT inhibitors based on the 2-(2,6-difluorophenyl)benzimidazole scaffold, a QSAR model could quantitatively explain the observed SAR. nih.gov For instance, the model would likely show a negative correlation between activity and the size of substituents at the C5 and C7 positions, while showing a positive correlation for specific steric and electronic features at the C4 position. Such validated QSAR models serve as powerful predictive tools to guide the synthesis of new, more potent analogues by focusing on derivatives with the most promising descriptor values. fda.govchemijournal.com

Molecular Mechanisms and Biological Target Interactions

Research into Inhibition of HIV-1 Reverse Transcriptase (RT) as Non-Nucleoside Inhibitors (NNRTIs)

Derivatives of 2-(2,6-difluorophenyl)-1H-benzimidazole have been identified as a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that are active against Human Immunodeficiency Virus Type 1 (HIV-1). isca.meresearchgate.net These compounds function as allosteric inhibitors, binding to a hydrophobic pocket on the HIV-1 RT enzyme that is distinct from the active site. nih.govijpsr.com This binding event induces conformational changes that disrupt the enzyme's function, thereby preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle. nih.govnih.gov The development of these benzimidazole-based NNRTIs was partly inspired by earlier inhibitors like 1-(2,6-difluorophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole (TBZ). isca.meresearchgate.net

NNRTIs bind to a flexible, hydrophobic pocket on the p66 subunit of HIV-1 RT, located approximately 10 Å from the polymerase active site. ijpsr.comnih.gov This NNRTI binding pocket (NNIBP) is not fully formed in the absence of an inhibitor and is characterized by a high degree of plasticity. nih.gov Upon binding, NNRTIs adopt a characteristic "butterfly" or "horseshoe" conformation, engaging in numerous hydrophobic and hydrogen-bond interactions with the surrounding amino acid residues. ijpsr.com

For benzimidazole (B57391) derivatives, the benzene (B151609) ring of the benzimidazole core often engages in hydrophobic π–π interactions with the aromatic side chains of key residues such as Tyr181, Tyr188, Phe227, and Trp229. ijpsr.comresearchgate.net The difluorophenyl group at the C2 position also plays a crucial role in these hydrophobic interactions. Structural flexibility is a key attribute for new generations of NNRTIs, as it allows the inhibitor to adapt to changes in the binding pocket's geometry that arise from resistance mutations. researchgate.net Crystal structure analysis of related compounds has provided a basis for modeling how these derivatives fit within the binding pocket, guiding further synthesis and optimization. researchgate.net

A series of 1,2-substituted benzimidazoles, developed from lead structures like TBZ, have demonstrated potent inhibitory activity against wild-type (WT) HIV-1 RT. isca.me Optimization of substituents on the benzimidazole ring led to the development of compounds with significant antiviral activity. researchgate.net For example, the related compound 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole showed an IC50 value of 200 nM against HIV-1 WT RT in enzymatic assays and an EC50 of 440 nM in cell-based cytoprotection assays. isca.me Research has shown that substitutions on the benzimidazole ring profoundly affect the compound's potency, with modifications at the C4 position dramatically enhancing activity, while substitutions at C5 or C6 were often neutral or detrimental. researchgate.net

| Compound | Target | IC50 (nM) | EC50 (nM) | Reference |

|---|---|---|---|---|

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | Wild-Type HIV-1 RT | 200 | 440 | isca.me |

A major challenge in HIV-1 therapy is the emergence of drug-resistant viral strains due to mutations in the RT enzyme. researchgate.net Mutations within the NNIBP can reduce the binding affinity of inhibitors, rendering them ineffective. nih.gov Consequently, a key goal in NNRTI development is to create compounds that retain activity against these mutant forms. isca.meresearchgate.net

Benzimidazole derivatives have shown promise in this regard. Their structural flexibility may allow them to accommodate changes in the binding pocket caused by mutations. researchgate.net The compound 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole, for instance, retained broad activity against many clinically observed HIV-1 strains that are resistant to other NNRTIs. isca.me The development of NNRTIs that are effective against resistant viruses is an ongoing area of research, with different mutations conferring varying levels of resistance. For example, the Y181C mutation is known to cause a significant reduction in sensitivity to many classes of NNRTIs, while other mutations may have a lesser impact.

| Compound | HIV-1 Strain (Mutation) | EC50 (µM) | Fold Change vs. WT | Reference |

|---|---|---|---|---|

| 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole | Wild Type | 0.44 | 1.0 | isca.me |

| A17 (Y181C) | >100 | >227 | isca.me | |

| L100I | 0.09 | 0.2 | isca.me | |

| K103N | 0.62 | 1.4 | isca.me |

Exploration of Other Potential Biological Targets and Signaling Pathways

While the anti-HIV activity of benzimidazole derivatives is a primary focus, the core structure is known to interact with a variety of other biological targets, suggesting a broader pharmacological potential.

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are key to the synthesis of prostaglandins, mediators of inflammation and pain. acs.orgnih.gov Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The benzimidazole scaffold has been incorporated into molecules designed as selective COX-2 inhibitors. nih.govnih.gov For example, certain 1,3-diarylurea derivatives and 4,5,6,7-tetrahydro-1H-benzo[d]imidazoles containing a methylsulfonyl pharmacophore have been reported as potent and selective COX-2 inhibitors. nih.gov Additionally, novel benzimidazole derivatives have been developed as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme downstream of COX that is responsible for producing proinflammatory PGE2. acs.org

However, there is currently no specific research in the provided results detailing the direct inhibitory activity of this compound on COX-1 or COX-2 enzymes. While the broader class of benzimidazoles has shown anti-inflammatory potential, the specific interaction of this compound with the COX pathway remains an area for future investigation. researchgate.netmdpi.com

The endocannabinoid system, which includes the G protein-coupled receptors CB1 and CB2, is involved in regulating numerous physiological processes. nih.govnih.gov The CB1 receptor is highly expressed in the central nervous system, while the CB2 receptor is found predominantly in immune cells. windows.net The benzimidazole framework has emerged as a scaffold for ligands targeting cannabinoid receptors. researchgate.net

Several studies have reported on benzimidazole derivatives with affinity for CB1 and CB2 receptors, with a tendency for greater selectivity towards the CB2 receptor. researchgate.net For instance, FUBIMINA, a synthetic cannabinoid, is a benzimidazole analog that acts as a potent agonist for the CB2 receptor with 12-fold selectivity over the CB1 receptor. wikipedia.org Other research has focused on designing N-acyl-2,5-dimethoxyphenyl-1H-benzimidazole derivatives that exhibit nanomolar binding affinity for the CB1 receptor. researchgate.net Although the specific compound this compound has not been explicitly tested for cannabinoid receptor activity in the available literature, the established affinity of structurally related benzimidazoles suggests that this is a potential area of biological activity. researchgate.net

Transient Receptor Potential Vanilloid-1 (TRPV-1) Ion Channels

The Transient Receptor Potential Vanilloid-1 (TRPV1) is an ion channel that functions as a sensor for noxious stimuli, including heat and capsaicin. It is a significant target for the development of new analgesics. The benzimidazole framework has been identified as a key platform for the development of potent TRPV1 antagonists.

Research has led to the discovery of various benzimidazole-based derivatives that effectively block the TRPV1 channel. For instance, a class of antagonists built on a benzo[d]imidazole platform demonstrated potent activity. Optimization of this series led to the identification of Mavatrep, which antagonized capsaicin-induced Ca²⁺ influx in cells expressing human TRPV1 channels with a half-maximal inhibitory concentration (IC₅₀) of 4.6 nM drugbank.com. Another research effort focused on a scalable synthesis of a bipyridinyl benzimidazole derivative, also identified as a potent TRPV1 antagonist, highlighting the viability of this chemical class for large-scale production mdpi.com. These findings underscore the potential of the 2-phenyl-1H-benzimidazole scaffold in designing novel pain therapeutics that act by modulating TRPV1 channel activity.

| Compound | Target | Assay | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Mavatrep | Human TRPV1 | Capsaicin-induced Ca²⁺ influx | 4.6 | drugbank.com |

Bradykinin Receptors

Bradykinin receptors, specifically the B1 and B2 subtypes, are G protein-coupled receptors involved in inflammation and pain signaling. Antagonists of these receptors are sought after for their potential anti-inflammatory and analgesic effects. The benzimidazole structure has served as a template for the discovery of novel bradykinin receptor antagonists.

A study focused on the design and synthesis of a series of 1-benzylbenzimidazole derivatives identified them as a novel class of bradykinin B1 receptor antagonists nih.gov. Several compounds from this series demonstrated high binding affinity for the bradykinin B1 receptor in both cynomolgus macaque and rat models nih.gov. This research establishes the 1-benzylbenzimidazole chemotype as a viable starting point for developing antagonists that can modulate the pro-inflammatory signals mediated by the bradykinin system. While direct data on this compound is not specified, the findings support the broader potential of the substituted benzimidazole scaffold to interact with bradykinin receptors.

5-Lipoxygenase Activating Protein (FLAP)

5-Lipoxygenase Activating Protein (FLAP) is a nuclear membrane protein essential for the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibitors of FLAP are considered promising anti-inflammatory agents. The benzimidazole scaffold has been successfully utilized to develop potent FLAP inhibitors.

One such inhibitor is BRP-201, a complex benzimidazole derivative that acts as a FLAP antagonist and effectively suppresses the formation of pro-inflammatory leukotrienes researchgate.netnih.govnih.gov. In studies using human neutrophils, BRP-201 inhibited leukotriene formation with an IC₅₀ value in the nanomolar range nih.gov. Furthermore, research into diflapolin derivatives incorporating a benzimidazole subunit has yielded compounds with sub-micromolar IC₅₀ values for FLAP inhibition nih.gov. These studies confirm that the benzimidazole core is a highly effective scaffold for targeting FLAP, thereby blocking a key pathway in the inflammatory cascade.

Interleukin-23 (IL-23) Mediated Inflammatory Signaling Pathway

Interleukin-23 (IL-23) is a key cytokine that drives inflammation in several autoimmune diseases, including inflammatory bowel disease (IBD) and psoriasis. The IL-23 signaling pathway is therefore a critical target for therapeutic intervention. Recent research has identified 1-H phenyl benzimidazole derivatives as potential inhibitors of this pathway nih.govnih.gov.

In a study aimed at developing treatments for IBD, novel 1-H phenyl benzimidazole compounds were evaluated for their ability to modulate IL-23-mediated signaling nih.gov. Using both in-silico modeling and in-vitro cell line investigations, the study found that specific compounds could inhibit key downstream effectors of the IL-23 pathway, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) activity nih.govnih.gov. Docking studies also suggested a high binding affinity for Janus kinase (JAK) and tyrosine kinase 2 (TYK2), crucial kinases in the IL-23 signaling cascade nih.gov. These findings directly link the phenyl-benzimidazole scaffold to the modulation of this important inflammatory pathway.

Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an enzyme that plays a crucial role in the synthesis of DNA precursors. It is a well-established target for antimicrobial and anticancer drugs. The benzimidazole ring system has been explored for its potential to inhibit DHFR, though with limited success compared to established pharmacophores like the 2,4-diaminopyrimidine system.

A study specifically focused on the receptor-based design of novel DHFR inhibitors based on benzimidazole and indole scaffolds drugbank.com. The compounds were designed using molecular modeling based on the X-ray crystal structure of Escherichia coli DHFR. However, the biological evaluation revealed that the benzimidazole derivatives possessed low activity. The most active compound in the series was found to be approximately two orders of magnitude weaker than the unsubstituted 5-benzyl-2,4-diaminopyrimidine, with inhibitory activity only in the 10⁻⁴ M range drugbank.com. This suggests that while the benzimidazole scaffold can fit into the DHFR active site, it may not be an optimal framework for achieving the high-potency inhibition characteristic of clinically used DHFR inhibitors.

Insulin-like Growth Factor 1 Receptor (IGF-1R)

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that is implicated in the growth and survival of cancer cells, making it an attractive target for oncology drug discovery. Various benzimidazole derivatives have been developed that show potent inhibitory activity against this class of enzymes.

A patent from Novartis disclosed a series of novel 1,3-dihydro-benzimidazol-2-ylideneamine derivatives as potent antagonists of IGF-1R bioworld.com. An exemplified compound from this series was shown to inhibit the tyrosine kinase activity of both IGF-1R and the closely related insulin receptor (INSR) with IC₅₀ values below 4.5 nM in cell-based assays bioworld.com. Additionally, other studies on 2-phenyl benzimidazole derivatives have demonstrated potent inhibition of other receptor tyrosine kinases, such as VEGFR-2, further highlighting the suitability of this scaffold for designing kinase inhibitors researchgate.netnih.gov. These results indicate that the benzimidazole core structure is a promising platform for developing potent IGF-1R inhibitors for cancer therapy.

| Compound Class | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 1,3-dihydro-benzimidazol-2-ylideneamine derivative | IGF-1R | < 4.5 | bioworld.com |

Sirtuin Modulators (e.g., SIRT1, SIRT2)

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, and their modulation has therapeutic potential in diseases ranging from cancer to metabolic disorders. The benzimidazole scaffold has emerged as a new chemotype for the development of sirtuin inhibitors.

In one study, two series of novel benzimidazole derivatives were synthesized and evaluated for their ability to inhibit SIRT1 and SIRT2 nih.gov. The most effective compound, designated 4j, displayed IC₅₀ values of 54.21 μM for SIRT1 and 26.85 μM for SIRT2 nih.gov. Another investigation of ethyl 2-benzimidazole-5-carboxylate derivatives identified a compound, BZD9Q1, as a pan-inhibitor of SIRT1, SIRT2, and SIRT3 rsc.org. For comparison, the well-known sirtuin inhibitor Cambinol inhibits SIRT1 and SIRT2 with IC₅₀ values of 56 μM and 59 μM, respectively medchemexpress.comnih.gov. These findings demonstrate that benzimidazole derivatives can effectively inhibit sirtuin activity, offering a promising avenue for the development of new therapeutic agents targeting these enzymes.

| Compound | Target | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 4j | SIRT1 | 54.21 | nih.gov |

| SIRT2 | 26.85 | ||

| BZD9Q1 | SIRT1, SIRT2, SIRT3 | Pan-inhibitor | rsc.org |

| Cambinol (Reference) | SIRT1 | 56 | medchemexpress.comnih.gov |

| SIRT2 | 59 |

Table of Mentioned Compounds

| Compound Name | Target/Class |

|---|---|

| This compound | Core subject compound |

| Mavatrep | TRPV1 Antagonist |

| BRP-201 | FLAP Antagonist |

| BZD9Q1 | Pan-Sirtuin Inhibitor (SIRT1-3) |

| Cambinol | SIRT1/SIRT2 Inhibitor |

Preclinical Investigations of Biological Activities in in Vitro and in Vivo Research Models

Antiviral Research Applications (Beyond HIV-1 RT)

While many benzimidazole (B57391) derivatives are noted for their inhibitory action against HIV-1 reverse transcriptase, research into 2-(2,6-difluorophenyl)-1H-benzimidazole and its related structures has extended to a broader range of viral targets.

Hepatitis C Virus (HCV) Replication Inhibition

Derivatives of benzimidazole have been identified as inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, an enzyme essential for viral replication. nih.gov These compounds are believed to act through an allosteric mechanism, binding to a site on the enzyme that is distinct from the active site for nucleotide incorporation. nih.gov This mode of action prevents the enzyme from carrying out its function in RNA synthesis. nih.gov One particular benzimidazole derivative, designated B5, has been shown to inhibit HCV infection in a dose-dependent manner and demonstrates activity across multiple HCV genotypes. nih.gov It appears to affect the virus life cycle at the entry stage, with a potential minor impact on assembly or release. nih.gov

Coxsackievirus and Echovirus Activity

The antiviral properties of benzimidazole derivatives have been tested against enteroviruses, including Coxsackieviruses and Echoviruses. In these studies, compounds containing a pyridine (B92270) ring at the C-2 position of the benzimidazole structure showed the most distinct and selective activity against these RNA viruses. core.ac.uk One compound, in particular, demonstrated notable inhibition of coxsackievirus B5 and echovirus 7. core.ac.uk

Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1)

The antiviral activity of benzimidazole compounds has also been assessed against herpesviruses. Research has shown that certain benzimidazole derivatives can inhibit the replication of Human Cytomegalovirus (HCMV) and Herpes Simplex Virus Type 1 (HSV-1). core.ac.uktjpr.org However, for some of the tested compounds, the effective concentration required to inhibit HSV-1 was close to the concentration that caused toxicity to the host cells, making it difficult to distinguish between specific antiviral effects and general cytotoxicity. core.ac.uk

Anticancer Research Applications

The potential of benzimidazole derivatives as anticancer agents has been extensively studied, revealing their ability to inhibit the growth of various cancer cells and elucidating the molecular pathways involved.

Antiproliferative and Cytotoxic Effects on Diverse Human Cancer Cell Lines

Benzimidazole derivatives have demonstrated significant antiproliferative and cytotoxic effects across a wide spectrum of human cancer cell lines in laboratory research.

Breast Cancer: In studies involving the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, various benzimidazole compounds have shown potent antiproliferative activity. researchgate.netjksus.orgnih.gov Some derivatives have exhibited selectivity for breast cancer cells. core.ac.uk

Liver Cancer: A novel benzimidazole derivative, se-182, displayed significant, dose-dependent cytotoxic effects against the HepG2 human liver carcinoma cell line. jksus.org

Lung Cancer: The A549 lung carcinoma cell line has also been used to demonstrate the cytotoxic potential of benzimidazole derivatives like se-182. jksus.org

Colon Cancer: Benzimidazole anthelmintics such as albendazole (B1665689) and flubendazole (B1672859) have shown the ability to inhibit the proliferation of intestinal cancer cell lines. nih.gov

Leukemia: In the context of chronic myeloid leukemia (CML), certain 2-phenyl-1H-benzimidazole derivatives have been shown to induce cytotoxicity in both imatinib-sensitive and imatinib-resistant K562 cells. nih.gov

Anticancer Activity of Benzimidazole Derivatives on Various Cell Lines

| Cell Line | Cancer Type | Observed Effect |

|---|---|---|

| MCF-7 | Breast Carcinoma | Antiproliferative, Cytotoxic core.ac.ukresearchgate.netjksus.orgnih.gov |

| MDA-MB-231 | Breast Carcinoma | Antiproliferative researchgate.netnih.gov |

| HepG2 | Liver Carcinoma | Cytotoxic jksus.org |

| A-549 | Lung Carcinoma | Cytotoxic jksus.org |

| DLD-1 | Colorectal Carcinoma | Cytotoxic jksus.org |

| Caco2 | Colorectal Adenocarcinoma | Antiproliferative nih.gov |

| HCT8 | Colorectal Carcinoma | Antiproliferative nih.gov |

| SW480 | Colorectal Adenocarcinoma | Antiproliferative nih.gov |

| K562 | Chronic Myeloid Leukemia | Cytotoxic nih.gov |

Mechanisms of Anticancer Action in Research Models

The anticancer effects of benzimidazole derivatives are attributed to their ability to interfere with multiple cellular processes critical for cancer cell survival and proliferation.

Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. benthamscience.com Benzimidazole compounds have been shown to trigger apoptosis in cancer cells by decreasing the mitochondrial membrane potential and causing DNA damage. researchgate.net In chronic myeloid leukemia cells, they can activate caspases 3 and 7, key executioner enzymes in the apoptotic pathway. nih.gov

Enzyme Inhibition: Benzimidazole derivatives can function as inhibitors of various enzymes that are overactive in cancer. frontiersin.org They have been shown to inhibit crucial kinases like EGFR and HER2, which are involved in cell proliferation and survival pathways. nih.gov By blocking these and downstream pathways like PI3K/Akt and MEK/Erk, these compounds can halt the cell cycle and promote apoptosis. nih.gov Furthermore, some derivatives are known to inhibit poly (ADP ribose) polymerase (PARP), an enzyme involved in DNA repair.

Antimicrobial Research Applications

The antimicrobial potential of this compound and its derivatives has been evaluated against a range of pathogens, including bacteria, fungi, protozoa, and mycobacteria.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit activity against various bacterial strains. Studies have demonstrated the antibacterial potential of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain novel N,2,6-trisubstituted 1H-benzimidazole derivatives have shown potent activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) ranging from 4 to 16 μg/mL. nih.gov One particular derivative also displayed good antimicrobial activity against Escherichia coli and Streptococcus faecalis with a MIC of 16 μg/mL. nih.gov

Another study focused on benzimidazolylbenzenesulfonamide derivatives, which showed antibacterial activity against S. aureus, MRSA, Enterococcus faecalis, and Bacillus subtilis with MIC values between 2-500 μg/mL. nih.gov The presence of electron-withdrawing groups on the benzimidazole ring was found to enhance antimicrobial activity. nih.gov Furthermore, a series of 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine derivatives demonstrated significant activity against MRSA, with some compounds showing MIC values as low as 0.39 to 1.56 µg/mL. researchgate.net

| Bacterial Strain | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| MSSA | N,2,6-trisubstituted 1H-benzimidazole | 4–16 μg/mL | nih.gov |

| MRSA | N,2,6-trisubstituted 1H-benzimidazole | 4–16 μg/mL | nih.gov |

| MRSA | Benzimidazolylbenzenesulfonamide | 2–500 μg/mL | nih.gov |

| MRSA | 1,2-disubstituted-1H-benzimidazole-N-alkylated-5-carboxamidine | 0.39–1.56 µg/mL | researchgate.net |

| Escherichia coli | N,2,6-trisubstituted 1H-benzimidazole | 16 μg/mL | nih.gov |

| Streptococcus faecalis | N,2,6-trisubstituted 1H-benzimidazole | 16 μg/mL | nih.gov |

| Bacillus subtilis | Benzimidazolylbenzenesulfonamide | 2–500 μg/mL | nih.gov |

| Enterococcus faecalis | Benzimidazolylbenzenesulfonamide | 2–500 μg/mL | nih.gov |

Antifungal Activity

The antifungal properties of benzimidazole derivatives have been investigated, particularly against Candida species. Research has indicated that some of these compounds exhibit moderate to potent antifungal activities. mdpi.commdpi.com For example, certain novel benzimidazole-1,3,4-oxadiazole compounds have shown efficacy against tested Candida species, with some inhibiting ergosterol (B1671047) biosynthesis, a key process in fungal cell membrane formation. mdpi.com

The substitution at the C-5 position of the benzimidazole ring with a fluoro or chloro group has been suggested to be crucial for enhancing antifungal activity. nih.gov In one study, a series of benzimidazole-triazole derivatives exhibited significant antifungal potential, especially against Candida glabrata. nih.gov Some of these derivatives showed higher antifungal activity than the standard drugs voriconazole (B182144) and fluconazole. nih.gov Other studies have also reported that benzimidazole derivatives can be effective against various Candida species, including those resistant to fluconazole. nih.gov

| Candida Species | Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|---|

| C. albicans | Benzimidazole-1,3,4-oxadiazole | MIC50 values reported | mdpi.com |

| C. krusei | Benzimidazole-1,3,4-oxadiazole | MIC50 values reported | mdpi.com |

| C. parapsilosis | Benzimidazole-1,3,4-oxadiazole | MIC50 values reported | mdpi.com |

| C. glabrata | Benzimidazole-triazole | 0.97 μg/mL (for most effective compounds) | nih.gov |

| Various clinical Candida species | 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | 0.5-256 μg/mL | nih.gov |

Antiprotozoal and Anthelmintic Activity

Benzimidazole derivatives have a history of use as anthelmintic agents. drugbank.com Research has explored their activity against various protozoa and helminths. Studies have shown that certain 2-phenylbenzimidazoles exhibit anthelmintic activity against parasites like Trichuris muris and Heligmosomoides polygyrus. nih.gov The effectiveness of these compounds is often compared to established anthelmintic drugs like albendazole. amazonaws.comallmultidisciplinaryjournal.com

In the realm of antiprotozoal research, benzimidazole derivatives have been evaluated against parasites such as Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. mdpi.compreprints.org Some derivatives have shown greater in vitro activity than the parent compounds, albendazole and mebendazole. mdpi.compreprints.org For instance, a pyrimido[1,2-a]benzimidazole (B3050247) derivative with a 3-fluorophenyl substituent demonstrated excellent activity against Leishmania major parasites. nih.gov Another derivative showed high activity and selectivity against Toxoplasma gondii. nih.gov

| Organism | Compound Type | Observed Activity | Reference |

|---|---|---|---|

| Trichuris muris | 2-phenylbenzimidazoles | Inhibitory activity observed | nih.gov |

| Heligmosomoides polygyrus | 2-phenylbenzimidazoles | Inhibitory activity observed | nih.gov |

| Pheretima posthuma (earthworm) | 1-(1H-benzimidazol-2-yl)-2-(3-hydroxyphenyl) ethanone (B97240) derivatives | Paralysis and death times recorded | allmultidisciplinaryjournal.com |

| Entamoeba histolytica | Albendazole and Mebendazole salts | IC50 values reported | mdpi.compreprints.org |

| Giardia lamblia | Albendazole and Mebendazole salts | IC50 values reported | mdpi.compreprints.org |

| Trichomonas vaginalis | Albendazole and Mebendazole salts | IC50 values reported | mdpi.compreprints.org |

| Leishmania major | Pyrimido[1,2-a]benzimidazole with 3-fluorophenyl substituent | EC50 values in the nanomolar range | nih.gov |

| Toxoplasma gondii | 4-amino-3-cyano-2-(3,5-difluorophenyl)-pyrimido[1,2-a]benzimidazole | High activity and selectivity | nih.gov |

Antimycobacterial Activity

The antimycobacterial potential of benzimidazole derivatives has been investigated, particularly against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. Research has shown that certain 2,5-disubstituted benzimidazoles exhibit potent in vitro activity against this strain, with MIC values ranging from 6.25 to 25 μg/mL. nih.gov The study suggested that these compounds may exert their effect by targeting an interdomain cleft crucial for mycobacterial function. nih.gov The solubility of these compounds appears to play a significant role in their antimycobacterial efficacy. nih.gov

| Compound Type | Observed Activity (MIC) | Reference |

|---|---|---|

| 2,5-disubstituted benzimidazoles | 6.25–25 μg/mL | nih.gov |

Anti-inflammatory Research Applications

Benzimidazole derivatives have been explored for their potential anti-inflammatory properties. nih.govnih.govresearchgate.net Studies have investigated their ability to inhibit key enzymes and signaling molecules involved in the inflammatory process. Research has shown that some benzimidazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

In one study, several 2-substituted benzimidazole derivatives demonstrated lower IC50 values than ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov Molecular docking studies have suggested that these compounds may act by inhibiting COX enzymes, as well as other targets like Aldose reductase and Phospholipase A2. nih.gov Another study highlighted that benzimidazole derivatives with specific substitutions exhibited strong inhibition of secretory phospholipases A2 and 5-lipoxygenase, both of which are involved in inflammatory pathways. researchgate.net

Analgesic Research Applications

The potential analgesic (pain-relieving) effects of benzimidazole derivatives have also been a focus of preclinical research. ijpsonline.comresearchgate.net These studies often use animal models to assess the compounds' ability to reduce pain responses. For example, in the acetic acid-induced writhing test in mice, a standard model for evaluating peripheral analgesia, some N-substituted benzimidazole derivatives showed a significant reduction in the number of writhes, with one compound being more potent than the standard drug aspirin (B1665792) at the same dose. researchgate.net

The mechanism of action for the analgesic effects of these compounds may be linked to the inhibition of prostaglandin (B15479496) synthesis, similar to NSAIDs. ijpsonline.com The antinociceptive effect produced by some 1,2-disubstituted benzimidazoles was found to be comparable to that of the NSAID aceclofenac. ijpsonline.com

Antidiarrheal Research Applications

While direct preclinical studies on the antidiarrheal properties of this compound are not extensively documented in publicly available literature, research into structurally related 1,2-disubstituted benzimidazole derivatives has shown promising results in animal models. These studies provide a basis for inferring the potential, yet unconfirmed, antidiarrheal applications of the target compound.

A study investigating a series of 1,2-disubstituted benzimidazoles demonstrated significant antidiarrheal activity in a castor oil-induced diarrhea model in Swiss albino mice. nih.gov Castor oil induces diarrhea through the action of its hydrolytic product, ricinoleic acid, which irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion. The tested benzimidazole derivatives were effective in reducing the frequency of defecation.

The mechanism of action for the observed antidiarrheal effects in these related compounds is thought to be linked to the inhibition of prostaglandin biosynthesis and a reduction in gastrointestinal motility. nih.gov Notably, some derivatives exhibited activity comparable to the standard antidiarrheal drug, loperamide. nih.gov The antagonism of castor oil-induced diarrhea by these benzimidazole derivatives may also involve the mitigation of inflammatory changes within the intestinal wall. nih.gov

The following table summarizes the antidiarrheal activity of some 1,2-disubstituted benzimidazole derivatives from the aforementioned study. It is important to reiterate that these data are for related compounds and not for this compound itself.

Table 1: Antidiarrheal Activity of Selected 1,2-Disubstituted Benzimidazole Derivatives in Castor Oil-Induced Diarrhea Model nih.gov

| Compound ID | Inhibition of Defecation (%) at 25 mg/kg | Inhibition of Defecation (%) at 50 mg/kg |

|---|---|---|

| 3a | 56.45 | 75.81 |

| 3b | - | 66.13 |

| 3c | - | 64.52 |

| 3d | 67.64 | 80.65 |

| Loperamide (Standard) | 85.48 | - |

Data presented is for illustrative purposes based on research on related benzimidazole compounds.

These findings suggest that the benzimidazole scaffold is a promising template for the development of novel antidiarrheal agents. Further investigation into the specific activity of this compound is warranted to determine its potential in this therapeutic area.

Other Pharmacological Research Areas (e.g., Anticonvulsant, Thrombin Inhibition)

The benzimidazole nucleus is a versatile pharmacophore that has been explored for a wide range of biological activities beyond its well-known antimicrobial and anthelmintic effects. Preclinical research has delved into its potential as an anticonvulsant and as an inhibitor of enzymes like thrombin, although specific data for this compound remains limited.

Anticonvulsant Research Applications

The structural features of benzimidazole derivatives have drawn attention in the search for new antiepileptic drugs. wisdomlib.orgconsensus.app Preclinical screening of various substituted benzimidazoles has been conducted using standard animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govresearchgate.net These models help to identify compounds with the potential to prevent seizure spread and elevate the seizure threshold, respectively.

For instance, a study on a series of novel 2-substituted benzimidazole derivatives identified several compounds with significant anticonvulsant activity in both MES and scPTZ screens. nih.govresearchgate.net The observed activity suggests that the benzimidazole scaffold can be chemically modified to interact with key targets in the central nervous system involved in seizure generation and propagation. wisdomlib.org While the precise mechanisms are often under investigation, potential targets for benzimidazole-based anticonvulsants include voltage-gated sodium channels and GABAergic systems. consensus.app

The following table presents data from a study on the anticonvulsant activity of certain benzimidazole derivatives, highlighting the potential of this chemical class. It is crucial to note that these compounds are not this compound.

Table 2: Anticonvulsant Activity of Selected Benzimidazole Derivatives nih.gov

| Compound ID | MES Screen (% Protection) | scPTZ Screen (% Protection) |

|---|---|---|

| 4e | 80 | 70 |

| 4f | 70 | 60 |

| 4g | 70 | 70 |

| 4h | 80 | 80 |

| 4j | 70 | 70 |

Data is illustrative and based on research conducted on related benzimidazole compounds.

Thrombin Inhibition Research

The exploration of this compound as a potential thrombin inhibitor would require specific in vitro enzymatic assays to determine its inhibitory constant (Ki) or IC50 value against purified thrombin. Such studies would clarify whether the specific substitution pattern of this compound confers any affinity for the active site of thrombin. At present, this remains a speculative but potentially fruitful area for future pharmacological investigation.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. niscpr.res.in This method is instrumental in drug discovery for elucidating potential mechanisms of action and structure-activity relationships. nih.gov For benzimidazole (B57391) derivatives, docking studies have been extensively used to explore their binding modes with various biological targets.

Although specific docking studies for 2-(2,6-difluorophenyl)-1H-benzimidazole are not detailed in the provided results, research on analogous compounds reveals common interaction patterns. Benzimidazole derivatives are known to interact with the active sites of numerous enzymes, often through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govacs.org For instance, in studies involving other 2-arylbenzimidazoles, the benzimidazole ring system frequently engages in π–π stacking interactions with aromatic amino acid residues like tryptophan within the receptor's binding pocket. nih.gov The nitrogen atoms of the imidazole (B134444) moiety can act as hydrogen bond acceptors or donors, forming crucial connections that stabilize the ligand-receptor complex. acs.org

Docking simulations on various N-substituted and 2,6-disubstituted benzimidazoles have identified potential targets such as dihydrofolate reductase (DHFR), a key enzyme in both microbial and cancer cells. nih.govrsc.org In these models, the benzimidazole core fits into the enzyme's active site, and substituents on the phenyl ring and benzimidazole nitrogen can form additional interactions, influencing binding affinity and selectivity. nih.govukm.my For example, studies on keto- and amino-benzimidazoles targeting the Epidermal Growth Factor Receptor (EGFR) showed that hydrogen bonds are often centralized around the core functional groups, while hydrophobic interactions involve the phenyl group. ukm.my The specific 2,6-difluoro substitution pattern on the phenyl ring of the title compound would significantly influence its electronic and steric profile, likely directing its binding orientation within a receptor active site.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. Such calculations provide valuable data on parameters like bond lengths, bond angles, and the distribution of electron density.

While specific DFT studies on this compound were not found, data for the closely related isomer, 2-(3,4-difluorophenyl)-1H-benzimidazole, offers significant insight. nih.gov X-ray crystallography of this analog reveals a dihedral angle of 30.0 (1)° between the benzimidazole ring system and the difluorophenyl ring. nih.govresearchgate.net This non-planar conformation is a common feature among 2-phenylbenzimidazoles. DFT calculations would be employed to optimize this geometry and calculate electronic properties.

Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. The fluorine atoms at the 2- and 6-positions are strong electron-withdrawing groups, which would be expected to lower the energy of both the HOMO and LUMO levels compared to an unsubstituted phenyl ring. This electronic modification can impact the molecule's ability to participate in charge-transfer interactions with biological receptors. Furthermore, DFT can be used to calculate the Mulliken atomic charges on each atom, identifying sites that are more likely to engage in electrostatic or hydrogen-bonding interactions. niscpr.res.in

Prediction of Pharmacokinetic Parameters and Drug-Likeness (e.g., ADMET Profiling excluding toxicity outcomes)

In silico ADMET (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile and drug-likeness. nih.govmdpi.comresearchgate.net Several studies on benzimidazole derivatives have utilized computational tools like SwissADME to evaluate these properties. mdpi.comresearchgate.net These analyses help filter out compounds with poor pharmacokinetic potential before committing to costly synthesis and testing. researchgate.net

The drug-likeness of a compound is often assessed using rules such as Lipinski's Rule of Five. For benzimidazole derivatives, computational studies have shown that many analogs adhere to these rules, indicating good potential for oral bioavailability. nih.govresearchgate.net The predicted pharmacokinetic parameters for this compound, based on general findings for similar structures, are summarized in the table below.

| Parameter | Predicted Value/Interpretation | Significance |

| Molecular Weight | ~230.21 g/mol | Well within the Lipinski guideline (<500), favoring absorption. researchgate.net |

| LogP (Lipophilicity) | Predicted to be in the range of 2.0-3.5 | An optimal LogP value is crucial for membrane permeability. |

| Hydrogen Bond Donors | 1 (from the N-H of the imidazole ring) | Adheres to the Lipinski guideline (≤5). researchgate.net |

| Hydrogen Bond Acceptors | 3 (two F atoms, one N atom) | Adheres to the Lipinski guideline (≤10). researchgate.net |

| Topological Polar Surface Area (TPSA) | Predicted to be ~40-55 Ų | Indicates good potential for oral absorption and cell permeability (typically <140 Ų). mdpi.com |

| Solubility | Predicted to be moderately to poorly soluble | Solubility is a key factor affecting absorption. mdpi.com |

These predicted properties suggest that this compound possesses a favorable profile for a potential drug candidate, warranting further experimental investigation.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel bioactive compounds from large chemical databases. researchgate.net A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific biological target.

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry because it can interact with a wide variety of biological targets. researchgate.netutrgv.edu This makes it an excellent candidate for pharmacophore-based virtual screening campaigns. nih.gov Researchers have successfully used the benzimidazole core to build pharmacophore models and screen databases like ZINC15 to find new inhibitors for targets such as triosephosphate isomerase, a key enzyme in parasites like Leishmania mexicana and Trypanosoma cruzi. utrgv.edunih.govnih.gov

The typical process involves:

Ligand-Based Virtual Screening (LBVS): Using a known active benzimidazole derivative as a template to search for other molecules in a database with similar shapes and chemical features. nih.govnih.gov

Structure-Based Virtual Screening: Using the 3D structure of a target protein to dock a library of compounds, including benzimidazole derivatives, to identify those that fit well into the active site. researchgate.net

Hit Identification: The top-scoring compounds from the virtual screen are selected for further analysis, including more detailed docking studies and, eventually, in vitro biological testing. nih.gov

For this compound, its structure could be used as a query in a virtual screening campaign to discover other compounds with similar potential biological activities. The difluorophenyl group would be a key feature in the pharmacophore model, guiding the search for analogs with specific electronic and steric properties.

Emerging Research Trends and Future Directions

Development of Multi-Targeting Benzimidazole (B57391) Compounds for Complex Diseases

The paradigm of "one molecule, one target" is increasingly being replaced by a multi-target approach, especially for complex multifactorial diseases like cancer, neurodegenerative disorders, and certain infectious diseases. nih.govresearchgate.net Benzimidazole scaffolds, including 2-(2,6-difluorophenyl)-1H-benzimidazole, are well-suited for the design of multi-target-directed ligands (MTDLs) due to their versatile structure and ability to interact with various biological targets. nih.govresearchgate.net

Researchers are designing and synthesizing novel benzimidazole hybrids that combine the benzimidazole core with other pharmacophores to simultaneously modulate multiple targets. nih.govnih.gov This strategy aims to enhance therapeutic efficacy, overcome drug resistance, and reduce side effects. nih.gov For instance, benzimidazole-triazole hybrids have been developed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, key players in cancer progression. nih.govtandfonline.com Other studies have focused on creating derivatives that inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR, which are involved in tumor growth and angiogenesis. nih.govnih.gov The development of such compounds is crucial for patients with weakened immune systems who are susceptible to secondary infections, making multi-target agents with both anticancer and antimicrobial properties highly desirable. nih.govresearchgate.net

Table 1: Examples of Multi-Targeting Benzimidazole Derivatives

| Compound Class | Targets | Therapeutic Area |

|---|---|---|

| Benzimidazole-Triazole Hybrids | EGFR, VEGFR-2, Topoisomerase II | Cancer |

| 2-Aryl Benzimidazoles | EGFR, VEGFR-2, PDGFR | Cancer |

| Benzimidazole-Indazole Hybrids | VEGFR-1, VEGFR-2, PDGFR, FGFR-1 | Cancer |

| N,2,6-Trisubstituted Benzimidazoles | Dihydrofolate Reductase (DHFR), Microbial Targets | Cancer, Infectious Diseases |

Application of Green Chemistry Principles in Benzimidazole Synthesis Research

Modern pharmaceutical research places a strong emphasis on sustainable and environmentally friendly practices. The application of green chemistry principles to the synthesis of benzimidazoles is an active and expanding area of investigation. chemmethod.com These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and lower energy consumption. nih.goveprajournals.com

Key green chemistry approaches being explored for benzimidazole synthesis include:

Nanocatalysis : The use of nanoparticles as catalysts offers high efficiency, large surface area, and easy recovery and reusability. biointerfaceresearch.comnih.gov Various nanocatalysts, including those based on iron oxide (Fe3O4), zinc oxide (ZnO), copper, and cobalt ferrite, have been successfully employed to facilitate the condensation reaction that forms the benzimidazole ring. biointerfaceresearch.comnih.govearthlinepublishers.comtandfonline.com These catalysts often allow the reaction to proceed under milder conditions with higher yields. nih.gov

Solvent-Free Reactions : Conducting reactions without a solvent (or using benign solvents like water or PEG) significantly reduces environmental impact. chemmethod.comeprajournals.com Techniques such as ball milling and microwave-assisted synthesis are prominent in this area. nih.govmdpi.com Microwave irradiation, in particular, can dramatically reduce reaction times from hours to minutes and increase product yields, making it an economically and environmentally attractive method. nih.govnih.govresearchgate.net

Table 2: Green Synthesis Methodologies for Benzimidazole Derivatives

| Method | Catalyst Example | Conditions | Advantages |

|---|---|---|---|

| Nanocatalysis | Fe3O4@SiO2-ZnCl2, ZnO NPs, Cu@imine/Fe3O4 | Mild temperature, often in ethanol or solvent-free | High yields, catalyst is recyclable, high selectivity. nih.govearthlinepublishers.comrsc.org |

| Microwave Irradiation | Erbium(III) triflate (Er(OTf)3), Acetic Acid | Solvent-free or green solvent | Drastically reduced reaction times (5-15 min), high yields (up to 99%). nih.govchemmethod.comnih.gov |

| Ball Milling | None | Solvent-free, mechanochemical | Environmentally benign, good to excellent yields, avoids bulk solvents. mdpi.com |

| Brønsted Acidic Ionic Liquid Gel | BAIL gel | Solvent-free | Recyclable catalyst, high yields, simple work-up. acs.org |

Advanced In Vitro and In Silico Screening Methodologies for Novel Bioactivities

The discovery of novel bioactivities for compounds like this compound is accelerated by advanced screening technologies. In silico methods, in particular, play a crucial role in modern drug discovery by predicting the biological activity and drug-likeness of compounds before they are synthesized, saving significant time and resources. ymerdigital.comeurekaselect.com

Computational tools and methodologies commonly applied to benzimidazole scaffolds include:

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a receptor, allowing researchers to understand potential interactions and binding affinity. ymerdigital.comnih.gov Software like Autodock and Schrodinger-Maestro are used to dock benzimidazole derivatives into the active sites of protein targets, such as kinases or microbial enzymes, to assess their inhibitory potential. nih.govnih.gov

Virtual Screening : Large libraries of virtual compounds can be rapidly screened against a biological target to identify promising candidates for synthesis and further testing. eurekaselect.com

ADME Prediction : Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for a compound's success as a drug. nih.gov In silico tools like QikProp can calculate these properties, helping to prioritize compounds with favorable pharmacokinetic profiles and predict their adherence to guidelines like Lipinski's rule of five. nih.gov

These computational approaches reduce the reliance on extensive laboratory work and provide a chemical and physical rationale for a compound's observed biological activity. ymerdigital.com

Table 3: In Silico Tools in Benzimidazole Research

| Tool/Method | Application | Purpose |

|---|---|---|

| Molecular Docking (e.g., Autodock, Maestro) | Binding mode prediction | To study drug-receptor interactions and predict binding affinity. nih.govnih.gov |

| Virtual Screening | High-throughput computational screening | To identify potential lead compounds from large virtual libraries. eurekaselect.com |

| ADME/T Prediction (e.g., QikProp) | Pharmacokinetic property analysis | To evaluate drug-likeness and predict absorption, distribution, metabolism, and excretion. nih.gov |

| 3D-QSAR | Structure-Activity Relationship | To correlate the 3D properties of molecules with their biological activity. |

Integration of Omics Technologies in Benzimidazole Research

"Omics" technologies, such as proteomics and metabolomics, offer a holistic view of the molecular changes within a biological system in response to a drug candidate. The integration of these technologies is a key trend in understanding the complex mechanisms of action of benzimidazole derivatives.

Proteomics : This involves the large-scale study of proteins. In drug discovery, proteomics can be used for target identification and validation. creative-proteomics.com A proteomics-based approach can identify which cellular proteins a benzimidazole compound interacts with, revealing its primary target and potential off-target effects. korea.ac.kr For example, analyzing changes in protein expression or post-translational modifications in cells treated with a compound can pinpoint the signaling pathways it affects. korea.ac.kr